![molecular formula C19H14BrNO2 B2736319 6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926234-21-1](/img/structure/B2736319.png)
6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid
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Overview
Description
“6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H14BrNO2 and a molecular weight of 368.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid” is 1S/C19H14BrNO2/c1-12-2-4-13(5-3-12)6-8-15-11-17(19(22)23)16-10-14(20)7-9-18(16)21-15/h2-11H,1H3,(H,22,23)/b8-6+ .
Physical And Chemical Properties Analysis
“6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid” is a powder at room temperature .
Scientific Research Applications
- Researchers have explored the antibacterial potential of quinoline derivatives, including 6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid. These compounds exhibit activity against various bacterial strains, making them promising candidates for drug development .
- Quinoline-based molecules have been investigated for their anticancer effects. The unique structure of 6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid may contribute to its ability to inhibit cancer cell growth or induce apoptosis .
- Quinoline derivatives often possess anti-inflammatory properties. Researchers have explored whether 6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid can modulate inflammatory pathways or reduce inflammation-related diseases .
- Quinolines have been studied for their potential neuroprotective properties. Investigating whether 6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid can protect neurons from damage or degeneration is an active area of research .
- Quinoline derivatives often exhibit metal-binding properties. Researchers have explored whether 6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid can chelate metal ions or participate in coordination chemistry .
- Quinolines are known for their photophysical properties, including fluorescence and phosphorescence. Investigating the photoluminescent behavior of 6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid could lead to applications in sensors, imaging, or optoelectronics .
Antibacterial Activity
Anticancer Properties
Anti-inflammatory Applications
Neuroprotective Effects
Metal Chelation and Coordination
Photophysical Applications
Safety and Hazards
The safety information for “6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-bromo-2-[(E)-2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-12-4-2-3-5-13(12)6-8-15-11-17(19(22)23)16-10-14(20)7-9-18(16)21-15/h2-11H,1H3,(H,22,23)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHUOFDWNDPKDE-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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